2-(1-Aminocyclopropyl)aniline 2-(1-Aminocyclopropyl)aniline
Brand Name: Vulcanchem
CAS No.: 1314761-25-5
VCID: VC4249897
InChI: InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2
SMILES: C1CC1(C2=CC=CC=C2N)N
Molecular Formula: C9H12N2
Molecular Weight: 148.209

2-(1-Aminocyclopropyl)aniline

CAS No.: 1314761-25-5

Cat. No.: VC4249897

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

2-(1-Aminocyclopropyl)aniline - 1314761-25-5

Specification

CAS No. 1314761-25-5
Molecular Formula C9H12N2
Molecular Weight 148.209
IUPAC Name 2-(1-aminocyclopropyl)aniline
Standard InChI InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2
Standard InChI Key JYPHCLNBVNXPFR-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CC=C2N)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 2-(1-aminocyclopropyl)aniline is C₉H₁₀N₂, consisting of:

  • A benzene ring with an amino group (-NH₂) at position 1.

  • A cyclopropane ring substituted with an additional amino group at position 2 of the benzene ring.

The cyclopropane ring introduces significant steric strain (~27 kcal/mol) , which influences reactivity and conformational stability. The proximity of the two amino groups enables intramolecular hydrogen bonding, potentially stabilizing specific tautomeric forms .

Spectroscopic Data

While direct spectroscopic data for 2-(1-aminocyclopropyl)aniline are scarce, analogs like N-(4-(2-aminocyclopropyl)phenyl)amide derivatives (e.g., compound 1a in ) provide insights:

  • ¹H NMR: Cyclopropane protons resonate at δ 1.2–1.8 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .

  • ¹³C NMR: Cyclopropane carbons are observed at δ 15–25 ppm, with quaternary carbons near δ 40 ppm .

Synthesis and Derivatives

Route 1: Reductive Amination

A common strategy involves reductive amination of cyclopropane-containing ketones with aniline derivatives :

  • Cyclopropanation: Styrene derivatives undergo cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂) .

  • Oxidation: The cyclopropane is oxidized to a ketone.

  • Reductive Amination: The ketone reacts with aniline under catalytic hydrogenation (e.g., Pd/C, H₂) to yield the target compound .

Route 2: Photoredox Catalysis

Recent advances utilize photoredox catalysis to construct strained rings. For example, aminocyclopropanes can be synthesized via ligand-to-metal charge transfer (LMCT) mechanisms .

Representative Derivatives

DerivativeStructure ModificationsApplicationSource
1eFluorine substitutionPET imaging agent for LSD1
18a–18oPyrimidine-aniline hybridsDual Mer/c-Met kinase inhibitors
Bicyclo[1.1.1]pentane analogsBioisosteric replacement of anilineImproved pharmacokinetics ,

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C due to cyclopropane ring strain .

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor in water (logP ≈ 2.1) .

  • pKa: The aniline NH₂ group has a pKa of ~4.6, while the cyclopropane NH₂ is less basic (pKa ~8.2) .

Comparative Analysis with Aniline

PropertyAniline2-(1-Aminocyclopropyl)aniline
Molecular Weight93.13 g/mol146.19 g/mol
logP1.042.1
Metabolic StabilityLow (prone to oxidation)High (cyclopropane reduces metabolism)

Applications in Drug Discovery

Bioisosteric Replacement

The cyclopropane moiety serves as a bioisostere for aromatic rings, enhancing metabolic stability and reducing toxicity . For example:

  • Bicyclo[1.1.1]pentylamines mimic para-substituted anilines while avoiding reactive metabolite formation .

  • In compound 1e, the cyclopropane improves blood-brain barrier (BBB) penetration for neuroimaging .

Kinase Inhibition

2-Substituted aniline derivatives (e.g., 18a–18o) exhibit nanomolar potency against Mer and c-Met kinases, critical targets in oncology . The cyclopropane's rigidity optimizes binding to hydrophobic kinase pockets.

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